3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiazolidine derivatives
Substitution Products: Alkylated derivatives
Scientific Research Applications
3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidinone structure.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID involves its interaction with various molecular targets. The compound’s thiazolidinone ring can bind to enzymes and inhibit their activity, leading to potential therapeutic effects . The trimethoxyphenyl group enhances its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3-THIAZOLIDINYL]-N-(3-PYRIDINYL)ACETAMIDE
- 5-(1H-INDOL-3-YLMETHYLIDENE)-3-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
3-{4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL}PROPANOIC ACID is unique due to its combination of a thiazolidinone ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C16H17NO6S2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H17NO6S2/c1-21-10-6-9(7-11(22-2)14(10)23-3)8-12-15(20)17(16(24)25-12)5-4-13(18)19/h6-8H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
OJZNPCRNWONEBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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